(2S)-2-cyclopentyl-2-hydroxyacetic acid
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Overview
Description
(2S)-2-cyclopentyl-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It features a cyclopentyl group attached to the second carbon of a hydroxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopentyl-2-hydroxyacetic acid typically involves the reaction of cyclopentanone with a suitable nucleophile under controlled conditions. One common method is the aldol condensation reaction, where cyclopentanone is reacted with glyoxylic acid in the presence of a base to form the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopentyl-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a cyclopentylmethyl alcohol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Cyclopentylglyoxylic acid or cyclopentylacetic acid.
Reduction: Cyclopentylmethyl alcohol.
Substitution: Cyclopentyl halides or cyclopentylamines.
Scientific Research Applications
(2S)-2-cyclopentyl-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving hydroxy acids.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopentyl-2-hydroxyacetic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of intermediate compounds that undergo further transformation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxybutanoic acid: Similar in structure but with a butyl group instead of a cyclopentyl group.
(2S)-2-hydroxy-3-methylbutanoic acid: Features a methyl group on the third carbon.
(2S)-2-hydroxy-4-phenylbutanoic acid: Contains a phenyl group on the fourth carbon.
Uniqueness
(2S)-2-cyclopentyl-2-hydroxyacetic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring structures on chemical reactivity and biological activity.
Properties
CAS No. |
200112-55-6 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H12O3/c8-6(7(9)10)5-3-1-2-4-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
WHZPPIIMQBJUHW-LURJTMIESA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(=O)O)O |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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